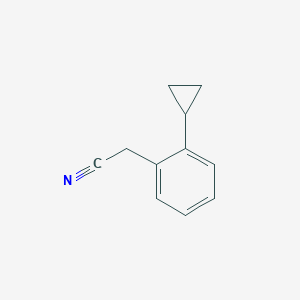

(2-Cyclopropyl-phenyl)-acetonitrile

Description

“(2-Cyclopropyl-phenyl)-acetonitrile” is an aromatic nitrile compound characterized by a cyclopropyl-substituted phenyl ring attached to an acetonitrile moiety. Its structure combines the steric and electronic effects of the cyclopropyl group with the reactivity of the nitrile functional group, making it a candidate for applications in organic synthesis, catalysis, and pharmaceutical intermediates.

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2-cyclopropylphenyl)acetonitrile |

InChI |

InChI=1S/C11H11N/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10H,5-7H2 |

InChI Key |

YULXAVXITUPLIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on reactivity, solvent effects, and catalytic applications:

Reactivity in Epoxidation and Oxidation Reactions

Acetonitrile derivatives are often used as solvents or reactants in epoxidation. For example:

- Acetonitrile as a solvent : In Ti-silicate-catalyzed epoxidation of allylic compounds, acetonitrile enhances H₂O₂ efficiency (up to 100% at 3–5 wt% catalyst content) but promotes by-products like diallyl ether, reducing glycidol selectivity to 20 mol% at higher catalyst loads .

- Substituted phenyl-acetonitriles: Analogues such as (4-methylphenyl)-acetonitrile exhibit altered reactivity due to steric and electronic effects of substituents.

Solvent and Catalytic Performance

- Catalyst compatibility : Acetonitrile is compatible with Ti-MCM-41 and Ti-SBA-15 catalysts, achieving 87 mol% allyl alcohol (AA) conversion at 5 wt% catalyst content . By contrast, water as a solvent under similar conditions shows lower AA conversion (e.g., 60–70 mol%) due to pore-blocking effects.

- Comparison to other nitriles : Benzyl cyanide (phenylacetonitrile) shares structural similarities but lacks the cyclopropyl group. Its higher polarity may reduce compatibility with hydrophobic catalysts, whereas the cyclopropyl group in “(2-Cyclopropyl-phenyl)-acetonitrile” could improve interactions with mesoporous catalysts like SBA-13.

Stability and By-Product Formation

- By-products in acetonitrile : Ether formation (e.g., allyl-glycidyl ether) is common in acetonitrile-mediated epoxidation, attributed to its moderate polarity and coordination with Ti(IV) centers . The cyclopropyl group’s strain might exacerbate side reactions in analogous systems.

- Thermal stability: Cyclopropyl-containing compounds often exhibit lower thermal stability than their non-cyclopropyl counterparts. For instance, cyclopropane rings undergo ring-opening under acidic or high-temperature conditions, which could limit the utility of “(2-Cyclopropyl-phenyl)-acetonitrile” in high-temperature catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.